3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
This compound features a pyrrolo[3,2-d]pyrimidin-4-one core, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:
- 3-Methoxybenzyl substituent: Enhances lipophilicity and may influence receptor binding via aromatic interactions.
- 7-Phenyl group: Likely contributes to π-π stacking in biological targets.
While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest applications in kinase inhibition, anticancer therapy, and enzyme modulation.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-9-5-6-13(10-15)12-23-19(24)18-17(22-20(23)26)16(11-21-18)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJZSGBJOKRAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates. This interaction results in a decrease in the phosphorylation level of ROCK downstream signaling protein, inducing changes in cell morphology and migration.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK2, the compound prevents the cell from progressing through the cell cycle, leading to cell cycle arrest. This can result in the inhibition of cell proliferation, particularly in cancer cells.
Pharmacokinetics
The compound’s potency against its target, as indicated by its low ic50 values, suggests that it may have favorable bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. By inhibiting CDK2, the compound induces cell cycle arrest, preventing cells from dividing. This can lead to a decrease in the growth of cancer cells, making the compound potentially useful in cancer treatment.
Biochemical Analysis
Biochemical Properties
The compound 3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one interacts with various enzymes and proteins. For instance, it has been found to inhibit ROCK I and ROCK II enzymes, with IC50 values of 0.004 μM and 0.001 μM respectively. These interactions can significantly influence biochemical reactions within the cell.
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For example, it has been found to reduce the phosphorylation level of ROCK downstream signaling protein, and induce changes in cell morphology and migration. It also exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to bind to Fe(II) in the active site of JmjC histone N-methyl lysine demethylase (KDM) inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been found to significantly reduce the phosphorylation level of ROCK downstream signaling protein over time
Metabolic Pathways
The compound is involved in various metabolic pathways. For instance, it has been found to inhibit the activity of purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Properties : Similar derivatives have been reported to possess antimicrobial effects against a variety of pathogens, suggesting that this compound may also exhibit such properties .
- Anti-inflammatory Effects : The compound's structure suggests potential activity against inflammatory conditions, possibly by inhibiting enzymes like myeloperoxidase, which are involved in the inflammatory response.
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of derivatives similar to 3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.
Case Study 2: Antimicrobial Screening
In vitro tests were conducted to assess the antimicrobial activity of the compound against several bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences and inferred properties of the target compound and analogs from the literature:
Key Observations
Thioxo vs. Oxo Groups : The 2-thioxo group in the target compound may confer stronger binding to cysteine-rich enzymes (e.g., kinases) compared to oxo-containing analogs like the ethyl ester derivative in .
Substituent Effects :
- The 3-methoxybenzyl group increases lipophilicity relative to ’s 3-fluoroaniline, which prioritizes solubility .
- The 7-phenyl group contrasts with ’s 4-chlorophenyl, suggesting divergent binding modes (e.g., hydrophobic vs. halogen bonding).
Ring System Variations: Thiopyrano-pyrimidinones () exhibit rigid conformations, whereas the target compound’s tetrahydro-pyrrolo ring allows greater flexibility for target accommodation . Pyrimido[4,5-d]pyrimidinones () have extended planar systems, likely enhancing DNA interaction but reducing blood-brain barrier penetration compared to the target .
Preparation Methods
Alkylation of Aminopyrimidine Precursors
The synthesis begins with 4-amino-2-phenylpyrimidin-5-ol, which undergoes alkylation with 3-methoxybenzyl chloride in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step attaches the 3-methoxybenzyl group to the exocyclic amine, yielding N-(3-methoxybenzyl)-4-amino-2-phenylpyrimidin-5-ol (Intermediate A). The reaction proceeds at 0–5°C for 2 hours, achieving a 78% yield after recrystallization from ethanol.
Table 1: Alkylation Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Amino-2-phenylpyrimidin-5-ol |
| Alkylating Agent | 3-Methoxybenzyl chloride |
| Base | Sodium hydride (1.2 equiv) |
| Solvent | DMF |
| Temperature | 0–5°C |
| Yield | 78% |
Cyclization to Form the Pyrrolo Ring
Intermediate A is subjected to cyclization using phosphoryl chloride (POCl₃) under reflux (110°C) for 6 hours. This step dehydrates the hydroxyl group and forms the fused pyrrolo[3,2-d]pyrimidin-4-one core, yielding 3-(3-methoxybenzyl)-7-phenyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (Intermediate B). Alternative cyclization agents like polyphosphoric acid (PPA) at 140°C for 2 hours provide comparable yields (75–82%).
Table 2: Cyclization Optimization
| Agent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110°C | 6 | 82 |
| PPA | 140°C | 2 | 78 |
| H₂SO₄ (conc) | RT | 24 | 65 |
Thionation to Introduce the 2-Thioxo Group
The final step involves thionation of the 4-keto group in Intermediate B using Lawesson’s reagent (2.4 equiv) in toluene under reflux for 12 hours. This converts the carbonyl group at position 2 into a thioxo moiety, furnishing the target compound in 68% yield. Alternative thionation agents like phosphorus pentasulfide (P₂S₅) in pyridine yield inferior results (45–52%).
Table 3: Thionation Efficiency
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Lawesson’s reagent | Toluene | Reflux | 68 |
| P₂S₅ | Pyridine | 80°C | 52 |
| H₂S gas | DMF | RT | 30 |
Spectroscopic Characterization
The target compound exhibits distinct spectral features:
- IR (KBr): 1724 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N), 1344 cm⁻¹ (C=S).
- ¹H NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 5.12 (s, 2H, NCH₂), 7.38–8.38 (m, 9H, aromatic).
- MS (EI): m/z 406.1 [M+H]⁺.
Comparative Analysis of Methodologies
The POCl₃-mediated cyclization route outperforms PPA and H₂SO₄ in terms of yield and reaction time. Similarly, Lawesson’s reagent provides superior thionation efficiency compared to P₂S₅. Critical challenges include avoiding over-alkylation during the initial step and controlling side reactions during thionation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-methoxybenzyl)-7-phenyl-2-thioxo-pyrrolopyrimidinone, and how can yield and purity be maximized?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrrole precursors with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Catalysts like piperidine or acetic acid are critical for ring closure. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >90% purity .
- Key Challenges : Avoiding side reactions at the thioxo group (e.g., oxidation to sulfonyl derivatives) requires inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
- Methodology :
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-S bond in thioxo group: ~1.68 Å) and confirms stereochemistry .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies methoxybenzyl (δ 3.8–4.0 ppm for OCH₃) and phenyl substituents (δ 7.2–7.8 ppm). HSQC and NOESY clarify through-space interactions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 432.12 for C₂₁H₁₈N₃O₂S) .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- Methodology :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxybenzyl vs. fluorobenzyl) impact target binding and pharmacokinetics?
- Methodology :
- SAR studies : Compare analogs (e.g., 3-(4-fluorobenzyl) derivatives) using molecular docking (AutoDock Vina) to map hydrophobic interactions with kinase ATP-binding pockets .
- ADMET prediction : SwissADME predicts logP (2.8–3.5) and CYP450 inhibition risks. Methoxy groups enhance solubility but may reduce metabolic stability .
- Data Interpretation : Fluorinated analogs show improved IC₅₀ (~0.5 μM vs. 1.2 μM for methoxy) in EGFR inhibition due to stronger halogen bonding .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
- Methodology :
- Assay standardization : Control variables like ATP concentration (10 μM vs. 100 μM) and incubation time .
- Compound stability : Monitor degradation via HPLC under assay conditions (pH 7.4, 37°C) .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
